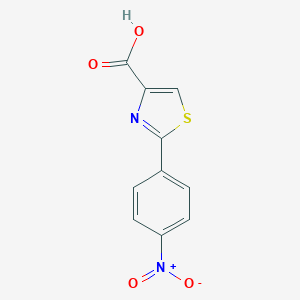

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Übersicht

Beschreibung

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a nitrophenyl group, which consists of a benzene ring with a carbon bearing a nitro group .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to “2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Dipyrromethane

Specific Scientific Field

Organic Chemistry

Summary of the Application

A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles and used for 2,2′-(4-nitrophenyl) dipyrromethane synthesis in a packed-bed microreactor .

Methods of Application

The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic liquid against loss under continuous-flow conditions .

Results or Outcomes

Compared with the reaction performance of a liquid–liquid slug-flow microreactor and batch reactor, the Pickering-emulsion-based catalytic system showed a higher specific interfacial area between the catalytic and reactant phases, benefiting the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane and resulting in a higher yield (90%) .

Synthesis of Palladacycles

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

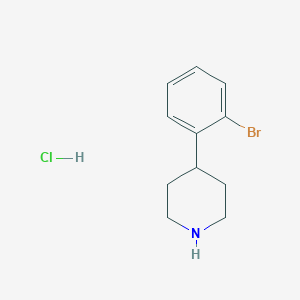

4-Nitrophenethylamine hydrochloride, a compound structurally similar to “2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid”, has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .

Methods of Application

The compound is used as a precursor in the synthesis of palladacycles. The exact methods and procedures would depend on the specific palladacycle being synthesized .

Results or Outcomes

The synthesis results in the formation of palladacycles, which are complexes of palladium with organic ligands. These complexes have a wide range of applications in catalysis .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVCOHAMYOJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363044 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

17228-97-6 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)